2,4-Dichlorophenyl furan-2-carboxylate
Description
Properties
Molecular Formula |
C11H6Cl2O3 |
|---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) furan-2-carboxylate |
InChI |
InChI=1S/C11H6Cl2O3/c12-7-3-4-9(8(13)6-7)16-11(14)10-2-1-5-15-10/h1-6H |
InChI Key |
RFTYAVARZFBUHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride-Mediated Esterification
This two-step method involves converting furan-2-carboxylic acid to its acyl chloride derivative, followed by reaction with 2,4-dichlorophenol. The process is widely adopted for its high yields and compatibility with industrial practices.
Preparation of Furan-2-Carbonyl Chloride
Furan-2-carboxylic acid reacts with thionyl chloride (SOCl₂) under reflux (70–80°C, 3–4 hours) to yield furan-2-carbonyl chloride. The reaction achieves near-quantitative conversion, with excess SOCl₂ removed via vacuum distillation. Alternative acylating agents like phosphorus trichloride (PCl₃) are less favored due to phosphorus byproduct complexity.
Table 1: Conditions for Acyl Chloride Synthesis
Esterification with 2,4-Dichlorophenol
Furan-2-carbonyl chloride is reacted with 2,4-dichlorophenol in anhydrous dichloromethane (DCM) or toluene, using pyridine or triethylamine (TEA) as a base to scavenge HCl. The reaction proceeds at room temperature (25°C) for 12–24 hours, yielding 85–92% product after aqueous workup and recrystallization.
Direct Coupling Using Activating Agents
Carbodiimide-based activators like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable one-pot esterification. Furan-2-carboxylic acid and 2,4-dichlorophenol are combined with 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0°C to room temperature. Yields range from 75% to 88%, with side products (e.g., N-acylurea) mitigated via stoichiometric control.
Table 2: Direct Coupling Reaction Parameters
Alternative Methods and Comparative Analysis
Base-Catalyzed Transesterification
Transesterification of methyl furan-2-carboxylate with 2,4-dichlorophenol in the presence of potassium carbonate (K₂CO₃) has been explored. Methanol removal via azeotropic distillation drives the equilibrium, but yields plateau at 65–70% due to steric hindrance from the dichlorophenyl group.
Industrial-Scale Optimizations
Chlorination and Hydrolysis Protocols
The CN109678698B patent highlights optimized chlorination of 2,4-dichlorotoluene using azobisisobutyronitrile (AIBN) as a radical initiator (95–105°C, 5–7 hours). Although tailored for benzoyl chlorides, analogous conditions could be adapted for furan-2-carbonyl chloride production, with chlorine gas flow rates critical to minimizing over-chlorination.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the carboxylate group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 2,4-Dichlorophenyl furan-2-methanol.
Substitution: Various substituted phenyl furan-2-carboxylates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl furan-2-carboxylate largely depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the dichlorophenyl group can enhance its binding affinity to certain molecular targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Aromatic Substituents
- [2-(2,4-Dichlorophenyl)-2-oxoethyl] 2-Chloropyridine-3-Carboxylate (CAS 391269-07-1): This compound replaces the furan-2-carboxylate group with a chloropyridine carboxylate. Such differences may influence solubility and biological target affinity .
- [(2Z)-2-[(4-Chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] Furan-2-Carboxylate (CAS 859138-41-3): This analog features a benzofuran core with a 4-chlorophenyl substituent instead of 2,4-dichlorophenyl. The reduced chlorine substitution likely decreases lipophilicity (XLogP3 = 5 vs.
Compounds with Dichlorophenyl Groups and Different Ester Moieties
- [2-(2,4-Dichlorophenyl)-2-oxoethyl] Quinoline-4-Carboxylate Derivatives (CAS 355434-01-4, 389620-25-1): These derivatives substitute the furan ring with quinoline-based esters. The planar quinoline structure may enhance π-π stacking interactions, improving binding to aromatic protein pockets. However, increased molecular weight (e.g., ~450 g/mol) could reduce bioavailability compared to the lighter furan analog .
- (Dimethoxyphosphoryl)(furan-2-yl)-methyl 2-(2,4-Dichlorophenoxy)acetate: This compound introduces a phosphoryl group and a phenoxyacetate chain, diverging significantly from the carboxylate ester.
Organophosphate Derivatives with Dichlorophenyl Groups
- Chlorfenvinfos (Organophosphate): Chlorfenvinfos contains a 2,4-dichlorophenyl group linked to a phosphate ester. While both compounds share the dichlorophenyl moiety, the phosphate group in Chlorfenvinfos increases toxicity as an acetylcholinesterase inhibitor, unlike the furan carboxylate’s likely role in non-toxic applications (e.g., drug intermediates) .
Substituent Position and Functional Group Effects
- 2,4-Dichlorophenyl Isocyanate (CAS 2612-57-9) :
Replacing the carboxylate ester with an isocyanate group drastically alters reactivity. The isocyanate’s electrophilicity enables facile nucleophilic additions (e.g., with amines), whereas the ester group in 2,4-dichlorophenyl furan-2-carboxylate may participate in hydrolysis or transesterification reactions .
Key Data Table: Comparative Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Key Structural Features | Potential Applications |
|---|---|---|---|---|---|
| This compound | ~270 (estimated) | ~3.5 | 4 | Dichlorophenyl + furan ester | Pharmaceuticals, agrochemicals |
| CAS 859138-41-3 | 366.7 | 5 | 5 | Benzofuran + 4-chlorophenyl | Bioactive intermediates |
| Chlorfenvinfos | 449.9 | 4.8 | 5 | Organophosphate + dichlorophenyl | Insecticide |
| 2,4-Dichlorophenyl isocyanate | 188.0 | 3.1 | 2 | Isocyanate + dichlorophenyl | Polymer synthesis |
Research Findings and Implications
- Furan esters strike a balance between lipophilicity and metabolic stability compared to bulkier quinoline derivatives .
- This contrasts with mono-chloro analogs, which may exhibit weaker interactions .
- Toxicity Profile: Unlike organophosphates (e.g., Chlorfenvinfos), furan carboxylates lack phosphate-mediated neurotoxicity, making them safer candidates for drug development .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,4-dichlorophenyl furan-2-carboxylate, and how do reaction conditions impact yield?
- Method : The compound is synthesized via esterification between 2,4-dichlorophenol and furan-2-carboxylic acid derivatives. Key steps include:
- Use of a base (e.g., NaOH or K₂CO₃) to deprotonate the phenolic hydroxyl group, enabling nucleophilic attack on the activated furan carbonyl .
- Solvent selection (e.g., DMF or THF) to stabilize intermediates, with reaction temperatures maintained at 60–80°C for 6–12 hours .
- Monitoring via TLC to track reaction progress and optimize quenching times .
- Yield Optimization : Impurities from incomplete esterification or side reactions (e.g., hydrolysis) are minimized by controlling moisture levels and using anhydrous solvents .
Q. How can researchers confirm the structural integrity and purity of synthesized this compound?
- Characterization Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., furan ring protons at δ 6.3–7.5 ppm, dichlorophenyl protons at δ 7.1–7.8 ppm) .
- HPLC : Quantifies purity (>95% typically required for biological assays) using C18 columns and UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 287.09 for C₁₂H₈Cl₂O₄) .
Q. What biological activity screening methodologies are applicable for this compound?
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution (MIC values against S. aureus or E. coli) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
- Method Validation :
- Linearity : Calibration curves (1–100 µg/mL) with R² > 0.99 .
- Limit of Detection (LOD) : Determined via signal-to-noise ratio (S/N ≥ 3) using UPLC-MS/MS .
- Recovery Studies : Spiked samples in biological fluids (e.g., plasma) to assess extraction efficiency (target: 85–115%) .
Q. What strategies address discrepancies in reported biological activity data across studies?
- Root Causes : Variability in assay conditions (e.g., solvent choice affecting solubility) or impurities in synthesized batches .
- Resolution :
- Standardize protocols (e.g., DMSO concentration ≤1% in cell-based assays) .
- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Q. How does the 2,4-dichlorophenyl substituent influence the compound’s reactivity and bioactivity?
- Steric and Electronic Effects :
- The electron-withdrawing Cl groups enhance electrophilicity of the ester carbonyl, favoring nucleophilic substitutions .
- Steric hindrance from the dichlorophenyl group may reduce binding to narrow enzymatic pockets .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 3A4 or bacterial efflux pumps .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Q. How can enantiomeric purity be ensured if the compound exhibits chirality?
- Chiral Separation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
